5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione

Antitumor activity Sarcoma 180 Monofunctional vs. bifunctional mustard

5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 32600-97-8, NSC 39279, molecular formula C₈H₁₂ClN₃O₂, MW 217.65 g/mol) is a monofunctional nitrogen half-mustard derivative of uracil. It belongs to the pyrimidine-2,4-dione class of DNA alkylating agents and is structurally characterized by a single 2-chloroethyl arm and an N-ethyl substituent at the 5-amino position, distinguishing it from the bifunctional clinical agent uracil mustard (uramustine, CAS 66-75-1) which carries two 2-chloroethyl groups.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
CAS No. 32600-97-8
Cat. No. B15213169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione
CAS32600-97-8
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCCN(CCCl)C1=CNC(=O)NC1=O
InChIInChI=1S/C8H12ClN3O2/c1-2-12(4-3-9)6-5-10-8(14)11-7(6)13/h5H,2-4H2,1H3,(H2,10,11,13,14)
InChIKeyIPQCQXQPDZSRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 32600-97-8) – Compound Identity and Comparator Landscape for Procurement Evaluation


5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 32600-97-8, NSC 39279, molecular formula C₈H₁₂ClN₃O₂, MW 217.65 g/mol) is a monofunctional nitrogen half-mustard derivative of uracil [1]. It belongs to the pyrimidine-2,4-dione class of DNA alkylating agents and is structurally characterized by a single 2-chloroethyl arm and an N-ethyl substituent at the 5-amino position, distinguishing it from the bifunctional clinical agent uracil mustard (uramustine, CAS 66-75-1) which carries two 2-chloroethyl groups [2]. The compound serves as a critical tool compound for dissecting the contribution of DNA cross-link formation versus monoadduct formation in alkylating-agent pharmacology and is primarily sourced for research use in mechanistic DNA damage and repair studies [1].

Why In-Class Nitrogen Mustard Analogs Cannot Substitute for 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione – Functional Selectivity Dimensions


Nitrogen mustard-based alkylating agents are not functionally interchangeable despite sharing a common reactive chloroethyl moiety. The number of alkylating arms (monofunctional vs. bifunctional), the amine substitution pattern (tertiary vs. secondary), and the carrier scaffold (uracil vs. aniline vs. aliphatic) collectively determine DNA lesion type, repair pathway engagement, mutagenic spectrum, and ultimately biological outcome [1]. 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione occupies a specific functional niche: as a monofunctional tertiary amine half-mustard on a uracil carrier, it produces exclusively monoadducts rather than interstrand cross-links, engages base excision repair (BER) rather than nucleotide excision repair (NER) pathways, and generates a distinct mutational signature dominated by transversion mutations rather than large deletions [2][3]. These properties make it mechanistically non-substitutable with bifunctional uracil mustard (CAS 66-75-1) or secondary amine monofunctional analogs (e.g., CAS 65-68-9) for studies requiring clean separation of monoalkylation from cross-link-dependent endpoints.

Quantitative Differentiation Evidence for 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 32600-97-8) vs. Closest Analogs


In Vivo Tumor Inhibition: Monofunctional Uracil Mustard vs. Bifunctional Uracil Mustard in Sarcoma 180

In a direct head-to-head comparison, the monofunctional uracil mustard (structurally consistent with 5-[(2-chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione) was tested alongside the bifunctional uracil mustard (uramustine, CAS 66-75-1) for tumor-inhibitory activity against Sarcoma 180 in mice. The monofunctional uracil mustard was not inhibitory by itself, nor did it enhance the tumor-inhibitory potency of 6-thioguanine, whereas the difunctional uracil mustard produced pronounced tumor inhibition in five of seven transplanted mouse neoplasms tested [1]. This represents a qualitative, binary difference in in vivo antitumor efficacy driven solely by the absence of the second chloroethyl arm.

Antitumor activity Sarcoma 180 Monofunctional vs. bifunctional mustard In vivo

Half-Mustard vs. Full Mustard Equipotency in Distamycin-Targeted Series: Context-Dependent Activity

Cozzi et al. (1997) systematically compared N-ethyl-N-chloroethyl half-mustards against N,N-dichloroethyl full mustards conjugated to the distamycin A DNA minor-groove-binding scaffold. In this targeted delivery context, the half-mustard derivatives demonstrated equipotent in vitro and in vivo antitumor activities relative to their full mustard counterparts [1]. This finding establishes that under conditions of high-affinity DNA targeting, the second chloroethyl arm may be dispensable for cytotoxic potency—a principle directly applicable to the design of experiments using 5-[(2-chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione as a monofunctional warhead conjugated to targeting moieties.

Half-mustard Distamycin conjugate Equipotency DNA minor groove targeting

DNA Repair Pathway Engagement: Half-Mustard Damage Requires BER, Not NER

A study comparing the monofunctional nitrogen mustard HN1 with its bifunctional analog HN2 (mechlorethamine) in Escherichia coli demonstrated that the two agents engage fundamentally different DNA repair pathways. HN1-induced damage was repaired exclusively via the base excision repair (BER) pathway with no requirement for nucleotide excision repair (NER), whereas HN2-induced damage depended primarily on NER with only a minor BER contribution [1]. By class-level extrapolation, 5-[(2-chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione—as a tertiary amine monofunctional mustard—is predicted to generate monoadducts that are processed predominantly through BER, not NER, distinguishing it mechanistically from bifunctional uracil mustard.

DNA repair Base excision repair Nucleotide excision repair Half-mustard

Mutational Spectrum Divergence: Transversion Mutations vs. Large Deletions

Yaghi et al. (1998) directly compared the mutational spectra of the clinical bifunctional nitrogen mustard chlorambucil and its structurally matched half-mustard analog (one chloroethyl arm replaced by ethyl) in Chinese hamster AS52 cells. At doses producing equivalent cytotoxicity (90% cell kill), both compounds increased mutation frequency from approximately 9 × 10⁻⁶ to approximately 9 × 10⁻⁵, yet the nature of mutations differed fundamentally: the half-mustard produced predominantly transversion mutations linked to individual DNA monoadducts, whereas chlorambucil induced mainly large chromosomal deletions [1]. Parallel micronucleus assays confirmed that chlorambucil had significantly stronger clastogenic (chromosome-breaking) activity than the half-mustard [1]. This pattern is directly extrapolatable to 5-[(2-chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione vs. uracil mustard (CAS 66-75-1).

Mutational spectrum Transversion mutations Chromosomal deletions Half-mustard vs. full mustard

Tertiary Amine Enhancement of Half-Mustard Mutagenicity: 3- to 5-Fold Over Secondary Amine Analogs

In a systematic mutagenicity evaluation of heterocyclic nitrogen half-mustards (ICR compounds) in Chinese hamster ovary cells, compounds bearing a tertiary amine (ICR 170, ICR 292) were 3- to 5-fold more mutagenic than their secondary amine counterparts (ICR 191, ICR 372) at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus [1]. 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione, with its tertiary amine at the 5-position (N-ethyl-N-chloroethyl substitution), falls into the higher-mutagenicity tertiary amine class, distinguishing it from the secondary amine monofunctional analog 5-[(2-chloroethyl)amino]uracil (CAS 65-68-9, NSC 39277) [2].

Tertiary amine Mutagenicity Structure-activity relationship Nitrogen half-mustard

DNA Cross-Link Formation Capacity: Binary Functional Difference from Bifunctional Uracil Mustard

Bifunctional alkylating agents such as uracil mustard (CAS 66-75-1) form DNA interstrand cross-links (ISC) via sequential alkylation of two guanine N7 positions by the two chloroethyl arms, lesions that correlate with loss of colony survival in L1210 cells [1]. In contrast, monofunctional mustards possessing a single chloroethyl group—including 5-[(2-chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione—can form only monoadducts and cannot generate ISC [2]. The Booth & Sartorelli (1963) in vivo data directly confirm the functional consequence: the monofunctional uracil mustard completely lacks the antitumor activity of the bifunctional compound in Sarcoma 180, consistent with the essential role of ISC in cytotoxicity [3]. This is a structural determinant: one chlorine atom (target compound, MW 217.65, monofunctional) versus two chlorine atoms (uracil mustard, MW 252.09, bifunctional).

DNA interstrand cross-link Monoadduct Alkylating agent mechanism Uracil mustard

Validated Research and Industrial Application Scenarios for 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 32600-97-8)


Negative Control Compound for DNA Cross-Link-Dependent Pharmacology Studies

As demonstrated by Booth & Sartorelli (1963), the monofunctional uracil mustard lacks in vivo antitumor activity while the bifunctional uracil mustard is effective in Sarcoma 180 [1]. Researchers studying the contribution of DNA interstrand cross-links (ISC) to cytotoxicity, apoptosis, or cell cycle arrest can employ 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione as a structurally matched, monoadduct-only negative control against uracil mustard (CAS 66-75-1). This application is essential for dissecting whether an observed biological effect arises from cross-links or monoadducts.

BER Pathway Dependency Profiling in DNA Repair-Deficient Cancer Models

Class-level evidence from the HN1/HN2 comparative DNA repair study indicates that monofunctional mustard damage is processed predominantly through the base excision repair (BER) pathway, with no requirement for nucleotide excision repair (NER) [2]. 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is therefore suitable for screening cancer cell lines with defined BER deficiencies (e.g., PARP1, XRCC1, or POLB mutations) or for combination studies with BER inhibitors, where sensitivity should be enhanced relative to NER-deficient backgrounds.

Mutational Signature Analysis in Genetic Toxicology Screening

The Yaghi et al. (1998) comparative mutational spectra study established that half-mustards generate predominantly transversion point mutations traceable to individual DNA monoadducts, whereas full mustards induce large chromosomal deletions that obscure lesion-specific signatures [3]. 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione, as a tertiary amine monofunctional mustard predicted to be 3- to 5-fold more mutagenic than secondary amine analogs [4], is well-suited for studies requiring clean monoadduct-associated mutational signatures for next-generation sequencing-based mutagenicity assays.

Monofunctional Warhead for DNA-Targeted Conjugate Development

Cozzi et al. (1997) demonstrated that N-ethyl-N-chloroethyl half-mustards can achieve equipotent activity to full mustards when conjugated to DNA minor-groove-binding scaffolds such as distamycin A [5]. For medicinal chemistry programs developing targeted alkylating agents, 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione offers a uracil-based monofunctional warhead that may be conjugated to targeting moieties (e.g., peptides, oligonucleotides, or small-molecule DNA binders) to achieve sequence- or structure-directed DNA alkylation without the systemic toxicity associated with bifunctional cross-linking agents.

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